molecular formula C11H13N3OS2 B3199917 N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide CAS No. 1017190-42-9

N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B3199917
CAS No.: 1017190-42-9
M. Wt: 267.4 g/mol
InChI Key: IGQPLBZUSCENTE-UHFFFAOYSA-N
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Description

“N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide” is a compound with the molecular formula C11H13N3OS2. It has a molecular weight of 267.4 g/mol .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .


Molecular Structure Analysis

The compound’s structure can be represented by the InChI string: InChI=1S/C11H13N3OS2/c1-6-10(14-11(12)16-6)9-4-3-8(17-9)5-13-7(2)15/h3-4H,5H2,1-2H3,(H2,12,14)(H,13,15) .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 125 Ų and a complexity of 290. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Biological Applications

The synthesis and biological evaluation of derivatives of this compound have been explored for their anticancer activity. For instance, Evren et al. (2019) described the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against A549 human lung adenocarcinoma cells, with certain derivatives exhibiting high selectivity and apoptosis-inducing capabilities, albeit not as potent as cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antidiabetic Potentials

Abbasi et al. (2020) synthesized and evaluated S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme, highlighting their potential as valuable anti-diabetic agents (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).

Antimicrobial and Antifibrotic Actions

Another study focused on the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to explore their antimicrobial activity, revealing that certain synthesized compounds showed significant antibacterial and antifungal properties (Baviskar, Khadabadi, & Deore, 2013).

Optoelectronic Properties

Camurlu and Guven (2015) synthesized thiazole-containing monomers for the study of optoelectronic properties, which could have applications in the development of conducting polymers with potential use in electronic devices (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

The primary targets of N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that this compound affects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Properties

IUPAC Name

N-[[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-6-10(14-11(12)16-6)9-4-3-8(17-9)5-13-7(2)15/h3-4H,5H2,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQPLBZUSCENTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(S2)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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